(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid
Overview
Description
(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid is a chiral amino acid derivative that contains two iodine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid typically involves the iodination of a suitable precursor, followed by the introduction of the amino group. One common method involves the use of (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid as a starting material. The hydroxyl group is first protected, and then the compound is subjected to iodination using iodine and a suitable oxidizing agent. After iodination, the protecting group is removed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Deiodinated derivatives.
Substitution: Thiolated, aminated, or alkoxylated derivatives.
Scientific Research Applications
(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, including as a precursor for radiolabeled compounds used in diagnostic imaging.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms on the phenyl ring can enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. These properties make the compound useful in studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid: Similar structure but lacks the amino group.
3,5-Diiodothyropropionic acid: Similar iodine substitution pattern but different functional groups.
Uniqueness
(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid is unique due to the presence of both iodine atoms and an amino group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,5-diiodophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKMQPXOODBCQI-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1I)I)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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